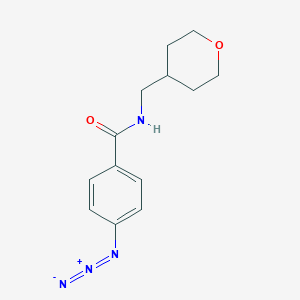
4-Azido-N-(1-methylcyclopropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-N-(1-methylcyclopropyl)benzamide is an organic compound that features an azide group attached to a benzamide structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The azide group is known for its high reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(1-methylcyclopropyl)benzamide typically involves the introduction of the azide group to a pre-formed benzamide structure. One common method is the acyl azide method, which involves the conversion of a carboxylic acid derivative to an acyl azide using nitrous acid. The acyl azide can then react with an amine to form the desired benzamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be carried out using continuous-flow systems. This approach allows for the safe generation and handling of the highly reactive azide intermediates. The continuous-flow method also offers advantages in terms of scalability and process control .
化学反応の分析
Types of Reactions
4-Azido-N-(1-methylcyclopropyl)benzamide can undergo a variety of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas or triphenylphosphine.
Common Reagents and Conditions
Nitrous Acid: Used for the formation of acyl azides from carboxylic acids.
Alkynes: React with azides in cycloaddition reactions to form triazoles.
Reducing Agents: Such as hydrogen gas or triphenylphosphine, used to reduce azides to amines.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides with alkynes.
Amines: Formed from the reduction of azides.
科学的研究の応用
4-Azido-N-(1-methylcyclopropyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The azide group can be used to introduce bioactive functionalities into drug molecules.
Materials Science: Employed in the cross-linking of polymers and the formation of highly reactive nitrenes for material modification.
作用機序
The mechanism of action of 4-Azido-N-(1-methylcyclopropyl)benzamide primarily involves the reactivity of the azide group. Upon activation, the azide group can release nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can then insert into various chemical bonds, leading to the formation of new products . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
類似化合物との比較
Similar Compounds
4-Azido-N-cyclopropylbenzamide: Similar structure but without the methyl group on the cyclopropyl ring.
4-Azido-N-(1-methylcyclopropyl)aniline: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
4-Azido-N-(1-methylcyclopropyl)benzamide is unique due to the presence of both the azide group and the 1-methylcyclopropyl group. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for specific synthetic and research applications.
特性
IUPAC Name |
4-azido-N-(1-methylcyclopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-11(6-7-11)13-10(16)8-2-4-9(5-3-8)14-15-12/h2-5H,6-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIKDWFVUNMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B8230491.png)
![5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8230500.png)

![(3S,6S)-3-[(4-iodophenyl)methyl]-1,6-dimethylpiperazine-2,5-dione](/img/structure/B8230516.png)
![2-amino-N-[(3-fluorophenyl)methyl]acetamide;hydrochloride](/img/structure/B8230521.png)









